Clavam-2-carboxylate

Description

Contextualization within Beta-Lactam and Clavam Chemistry

Beta-lactam compounds are a large class of antibiotics that share a common four-membered beta-lactam ring. This structural feature is crucial for their antibacterial activity, typically by inhibiting bacterial cell wall synthesis. slu.se Clavams are a subgroup of beta-lactam compounds that are structurally distinct from penicillins and cephamycins, featuring an oxygen atom in the bicyclic ring system instead of sulfur. asm.orgasm.org

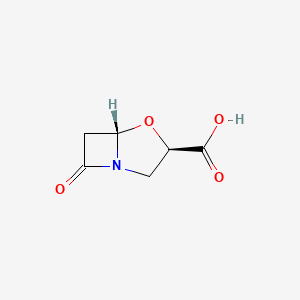

Clavam-2-carboxylate is a member of the penams, a classification within beta-lactam chemistry. nih.govebi.ac.uk Its structure, (3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylic acid, highlights the fused beta-lactam and oxazolidine (B1195125) rings characteristic of the clavam scaffold, along with a carboxyl group at the 3-position. nih.govchemspider.comlgcstandards.comsynzeal.com While some clavams, notably clavulanic acid, are potent beta-lactamase inhibitors, this compound and other 5S clavams generally lack this inhibitory activity. asm.orgnih.govasm.org Instead, they may exhibit other biological properties, such as antifungal or antibacterial activities, although this compound is also noted as an impurity in clavulanic acid synthesis. asm.orgtheclinivex.compharmaffiliates.com

Significance in Antimicrobial Resistance Research and Secondary Metabolite Biosynthesis (Non-Clinical Focus)

Research into this compound contributes to the broader understanding of antimicrobial resistance by shedding light on the biosynthesis of clavam compounds, some of which are valuable beta-lactamase inhibitors used in combination therapy. While this compound itself is not a primary therapeutic agent for combating resistance, its role in the biosynthetic pathways of Streptomyces species is significant. asm.orgnih.govasm.org

Studies on the biosynthesis of clavam metabolites in Streptomyces clavuligerus have revealed that clavulanic acid and other clavam compounds, including this compound, share a common early biosynthetic pathway up to the intermediate clavaminic acid. asm.orgasm.orgnih.govasm.orgacs.orgnih.gov This commonality makes this compound a relevant subject in investigations focused on the enzymatic steps and genetic regulation governing the production of these secondary metabolites. asm.orgnih.govasm.orgrsc.orgasm.org

Research findings indicate that mutations in specific genes within S. clavuligerus can impact the production levels of this compound. For instance, disruption of the cas1 gene, encoding clavaminate synthase 1, resulted in lower levels of this compound production, alongside reduced levels of clavulanic acid and 2-hydroxymethylclavam. asm.orgnih.gov Similarly, mutations in the cvm1, cvm4, and cvm5 genes led to an inability to produce detectable levels of this compound, clavaminic acid, or 2-hydroxymethylclavam. asm.orgnih.govasm.org Studies involving regulatory systems, such as an atypical two-component system, have also demonstrated control over 5S clavam biosynthesis, including this compound production. nih.govasm.org

Data from these studies often involve the analysis of culture supernatants using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the levels of various clavam metabolites produced by wild-type and mutant strains. asm.orgasm.orgnih.govresearchgate.net

Here is an example of how data on this compound production in different S. clavuligerus strains might be presented based on research findings:

| S. clavuligerus Strain | This compound Production Level (Relative to Wild Type) | Notes |

| Wild Type | 100% | Baseline production. researchgate.net |

| cas1 mutant | Lowered | Production of clavulanic acid and most antipodal clavams reduced, except 2-alanylclavam. asm.orgnih.gov |

| cvm1 mutant | Undetectable | Also unable to produce clavaminic acid or 2-hydroxymethylclavam. asm.orgnih.gov |

| cvm4/cvm5 mutant | Undetectable | Also unable to produce clavaminic acid or 2-hydroxymethylclavam. asm.orgnih.govasm.org |

| bli mutant | Higher (transiently) | Levels were 2-5 times higher at 72h compared to wild type, but normalized by 96h. researchgate.net |

| Δres2 mutant | Reduced/Undetectable | Mutants in this atypical two-component system show altered 5S clavam production. nih.govasm.org |

Overview of this compound's Role as a Biosynthetic Intermediate

This compound is recognized as a biosynthetic intermediate in the pathway leading to certain 5S clavam metabolites in Streptomyces species. asm.orgacs.orgresearchgate.net The biosynthesis of clavams begins with the condensation of arginine and a three-carbon glycolytic intermediate, likely pyruvate. asm.org This pathway proceeds through several steps, including the formation of the beta-lactam ring catalyzed by beta-lactam synthetase and subsequent modifications. asm.orgrsc.org

Clavaminic acid serves as a branch point intermediate in the biosynthetic pathway, leading to either clavulanic acid or the 5S clavams, including this compound. asm.orgnih.govasm.orgacs.orgrsc.org While the early steps leading up to clavaminic acid are relatively well-characterized, the later steps specific to the formation of individual 5S clavams, such as this compound, are less understood. asm.orgnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO4 |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylic acid |

InChI |

InChI=1S/C6H7NO4/c8-4-1-5-7(4)2-3(11-5)6(9)10/h3,5H,1-2H2,(H,9,10)/t3-,5+/m1/s1 |

InChI Key |

NMPWOLAIBCYZEP-WUJLRWPWSA-N |

SMILES |

C1C2N(C1=O)CC(O2)C(=O)O |

Isomeric SMILES |

C1[C@H]2N(C1=O)C[C@@H](O2)C(=O)O |

Canonical SMILES |

C1C2N(C1=O)CC(O2)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Clavam 2 Carboxylate

Elucidation of Enzymatic Steps in Clavam-2-carboxylate Biosynthesis

The formation of this compound is a multi-step process catalyzed by a series of dedicated enzymes. The pathway begins with primary metabolic precursors and proceeds through several key intermediates to form the characteristic clavam nucleus. nih.govresearchgate.netresearchgate.net

The biosynthesis of all clavam metabolites, including this compound and clavulanic acid, initiates from two primary metabolites: D-glyceraldehyde-3-phosphate (a C3 precursor from glycolysis) and L-arginine (a C5 precursor). asm.orgnih.govebi.ac.uk The first committed step involves the condensation of these two molecules to form the β-amino acid, N2-(2-carboxyethyl)-L-arginine (CEA). ebi.ac.ukresearchgate.net This reaction establishes the foundational backbone of the clavam structure. The pathway is shared up to the formation of the intermediate clavaminic acid, which serves as a crucial branch point. nih.govnih.gov

Several key enzymes are indispensable for the construction of the clavam core structure. Their sequential actions are detailed below. nih.govasm.orgasm.org

N2-(2-carboxyethyl)-L-arginine synthase (CEAS): This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the initial condensation of D-glyceraldehyde-3-phosphate and L-arginine to produce N2-(2-carboxyethyl)-L-arginine (CEA) and phosphate. ebi.ac.ukresearchgate.netwikipedia.org This C-N bond formation is an unusual reaction for a ThDP-dependent enzyme and represents the committed step in the biosynthesis of all clavams. ebi.ac.ukresearchgate.net

Beta-Lactam Synthetase (BLS): Following the formation of CEA, Beta-Lactam Synthetase (BLS) catalyzes an ATP/Mg2+-dependent intramolecular cyclization. nih.govnih.gov This reaction forms the four-membered β-lactam ring characteristic of many important antibiotics, yielding the intermediate deoxyguanidinoproclavaminic acid (DGPC). asm.orgnih.gov The discovery of BLS revealed a mode of β-lactam formation distinct from the oxidative cyclization seen in penicillin biosynthesis. nih.govnih.gov

Clavaminate Synthase (CAS): This non-heme iron, α-ketoglutarate-dependent oxygenase is a remarkably versatile enzyme that catalyzes three distinct oxidative transformations in the pathway. nih.govwikipedia.org It first hydroxylates DGPC to form guanidinoproclavaminic acid. Subsequently, it performs an oxidative cyclization and desaturation of proclavaminic acid (formed after the removal of the guanidino group) to yield the pivotal bicyclic intermediate, clavaminic acid. nih.govnih.gov S. clavuligerus possesses two isoenzymes, CAS1 and CAS2, which contribute to a common pool of clavaminic acid that is then channeled towards the biosynthesis of either clavulanic acid or the 5S clavam metabolites like this compound. asm.orgnih.gov

| Enzyme | Abbreviation | Function in this compound Biosynthesis | Substrate(s) | Product |

|---|---|---|---|---|

| N2-(2-carboxyethyl)-L-arginine synthase | CEAS | Catalyzes the initial condensation reaction. | D-glyceraldehyde-3-phosphate, L-arginine | N2-(2-carboxyethyl)-L-arginine (CEA) |

| Beta-Lactam Synthetase | BLS | Forms the β-lactam ring via intramolecular cyclization. | N2-(2-carboxyethyl)-L-arginine (CEA) | Deoxyguanidinoproclavaminic acid (DGPC) |

| Clavaminate Synthase | CAS | Performs multiple oxidative reactions (hydroxylation, cyclization, desaturation). | Deoxyguanidinoproclavaminic acid, Proclavaminic acid | Clavaminic acid |

Stereochemistry is a critical aspect of the biological activity and biosynthesis of clavam compounds. The key intermediate, clavaminic acid, possesses a specific (3S,5S) stereochemistry. nih.govresearchgate.net This configuration is conserved throughout the subsequent biosynthetic steps that lead to the formation of this compound and other related metabolites, which are collectively known as 5S clavams. nih.govresearchgate.net This retention of stereochemistry distinguishes the 5S clavam pathway from that of clavulanic acid, which requires a stereochemical inversion from the (3S,5S) clavaminic acid to the final (3R,5R) configuration necessary for its β-lactamase inhibitory activity. nih.govresearchgate.net

Genetic Organization and Regulation of this compound Biosynthetic Gene Clusters

The production of this compound in S. clavuligerus is governed by genes organized into distinct clusters. The expression of these genes is tightly regulated, ensuring that the appropriate metabolites are produced in response to specific physiological and environmental signals. nih.govnih.govresearchgate.net

The genes required for the biosynthesis of clavam metabolites are found in three unlinked gene clusters in S. clavuligerus: the clavulanic acid cluster, the clavam gene cluster, and the paralogue gene cluster. nih.govresearchgate.net While the early steps are shared, genes specific to the late steps of 5S clavam biosynthesis are located in the clavam and paralogue clusters. nih.govnih.gov

Mutational analysis has identified several genes essential and specific for the production of 5S clavams like this compound. asm.orgnih.gov For instance, genes such as cvm1, cvm4, and cvm5, located adjacent to the cas1 gene in the clavam cluster, are required for the synthesis of this compound, 2-hydroxymethyl-clavam, and 2-alanylclavam. asm.orgnih.gov Disruption of these genes abolishes the production of these 5S clavams while leaving clavulanic acid synthesis intact. asm.orgnih.gov The paralogue gene cluster also contains genes essential for the production of all 5S clavams, including cvm6p (encoding a putative aminotransferase) and cvm7p (encoding a probable transcriptional regulator). nih.govnih.gov

| Gene Cluster | Location | Key Genes for 5S Clavam Biosynthesis | Function |

|---|---|---|---|

| Clavam Gene Cluster | Chromosome | cas1, cvm1, cvm4, cvm5 | Contains an isozyme of Clavaminate Synthase (CAS1) and genes essential for late steps in 5S clavam production. |

| Paralogue Gene Cluster | pSCL4 Plasmid | ceaS1, bls1, cvm6p, cvm7p | Contains paralogues for early biosynthetic genes and additional genes specific to 5S clavam biosynthesis, including a key regulator. |

The expression of the 5S clavam biosynthetic genes is subject to complex transcriptional control. A correlation has been observed between the expression of the cas1 gene and the production of clavam metabolites. nih.gov In certain growth media where cas1 is not expressed, S. clavuligerus produces clavulanic acid (driven by cas2) but not other clavam metabolites, suggesting that cas1 and other clavam-specific genes are co-regulated. nih.gov

Recent research has identified an atypical two-component regulatory system, encoded by the genes snk, res1, and res2, located downstream of the paralogue gene cluster. nih.gov This system controls the production of 5S clavams by regulating the expression of cvm7p, which is believed to be a transcriptional activator for other 5S clavam-specific biosynthetic genes. nih.gov This regulatory cascade provides a mechanism for the cell to modulate the production of this compound and other related compounds in response to specific signals. nih.gov Additionally, broader pleiotropic regulators, such as CcaR, which controls clavulanic acid and cephamycin C production, also appear to have some influence on the expression of the clavam gene clusters. nih.govresearchgate.net

Gene Disruption and Complementation Studies in Microbial Systems

Gene disruption and complementation studies in Streptomyces clavuligerus have been instrumental in elucidating the genetic basis of this compound biosynthesis. These studies involve the targeted inactivation of specific genes to observe the resulting metabolic phenotype, followed by the reintroduction of a functional copy of the gene to confirm its role.

Disruption of genes within the clavam biosynthetic clusters has demonstrated their direct involvement in the production of this compound and other related 5S clavam metabolites. For instance, mutants of S. clavuligerus with disruptions in cvm1 or a deletion spanning parts of cvm4 and cvm5 lost the ability to synthesize this compound, 2-hydroxymethylclavam, and 2-alanylclavam, while production of clavulanic acid and cephamycin C remained unaffected. nih.gov This indicates that these genes are essential and specific for the biosynthesis of these antipodal clavam metabolites. nih.gov

The role of clavaminate synthase (CAS) isoenzymes has also been investigated. S. clavuligerus possesses two CAS-encoding genes, cas1 and cas2. A cas1 disruption mutant exhibited lower production levels of this compound, clavulanic acid, and 2-hydroxymethylclavam. nih.gov Conversely, a cas2 disruption mutant could still produce these compounds when grown in a soy-based medium, suggesting that cas1 can complement the function of the missing cas2. nih.gov However, a double mutant in which both cas1 and cas2 were disrupted was unable to produce any clavam metabolites, including this compound and clavulanic acid. nih.gov This confirms that clavaminate synthase activity is absolutely required for the biosynthesis of all clavam compounds and that the two isoenzymes contribute to a common pool of the precursor, clavaminic acid. nih.gov

Regulatory genes also play a critical role. Studies on an atypical two-component regulatory system involving snk, res1, and res2 have shown its influence on 5S clavam production. nih.gov Similarly, disruption of the β-lactamase-inhibitory protein gene (bli) and the clavulanic acid regulatory gene (claR) affected the production levels of this compound at different time points during fermentation. researchgate.net For example, at 72 hours, a bli mutant produced significantly higher levels of this compound compared to the wild-type strain. researchgate.net

Table 1: Summary of Gene Disruption Studies on this compound Production in S. clavuligerus

| Gene(s) Disrupted | Effect on this compound Production | Reference(s) |

|---|---|---|

| cvm1 | Abolished | nih.gov |

| cvm4 / cvm5 | Abolished | nih.gov |

| cas1 | Reduced levels | nih.gov |

| cas1 and cas2 | Abolished | nih.gov |

| bli | Increased levels at 72h | researchgate.net |

| res2 | Abolished (along with other 5S clavams) | nih.gov |

Microbial Sources and Production Modulation Strategies

Streptomyces clavuligerus as a Primary Producer

Streptomyces clavuligerus is the primary and industrially significant microbial source for the production of this compound. nih.gov This filamentous bacterium is well-known for its ability to synthesize a variety of β-lactam compounds. mdpi.com In addition to the clinically important β-lactamase inhibitor clavulanic acid, S. clavuligerus coproduces several other clavam compounds, which are structurally related. nih.gov These include this compound, 2-hydroxymethylclavam, 2-formyloxymethylclavam, and alanylclavam. nih.govmdpi.com These related compounds are often referred to as 5S clavams due to their stereochemistry, which is distinct from the 5R configuration of clavulanic acid. nih.gov The biosynthesis of these metabolites, including this compound, is linked to distinct gene clusters within the S. clavuligerus genome, including one located on the pSCL4 megaplasmid. nih.gov

Impact of Medium Composition and Fermentation Conditions on Yield

The complexity of the medium also plays a role. For instance, studies comparing different media have shown that production of clavam metabolites is often more robust in complex, nutrient-rich media like soy medium compared to simpler, chemically defined media. nih.gov Gene disruption studies have revealed that the production of clavam compounds can be conditional based on the medium; a cas2 mutant of S. clavuligerus was able to produce clavam metabolites in soy medium but not in a defined SA medium, highlighting the medium's role in compensating for certain genetic deficiencies. nih.gov HPLC analysis of culture supernatants from various mutant strains grown in soy medium has been a standard method to assess the impact of genetic modifications on the production of this compound and other clavams. nih.gov

Metabolic Engineering Approaches for Biosynthetic Pathway Redirection

Metabolic engineering presents a strategic approach to modulate the biosynthesis of clavam metabolites in Streptomyces clavuligerus. A primary goal of these efforts is often to increase the yield of the commercially valuable clavulanic acid by redirecting metabolic flux away from the biosynthesis of other clavam compounds, such as this compound. nih.gov Since all clavam metabolites derive from common precursors, the elimination of pathways leading to non-target clavams is considered an advantageous strategy for improving the efficiency of clavulanic acid production and simplifying downstream purification processes. nih.gov

One reported strategy involved the disruption of the gap1 gene, which encodes an isoform of glyceraldehyde-3-phosphate dehydrogenase. This modification was designed to increase the carbon flux towards the clavam pathway, and it resulted in a more than twofold increase in clavulanic acid production compared to the wild-type strain. mdpi.com While the primary focus was on clavulanic acid, such an approach inherently affects the precursor pool available for all clavam compounds, demonstrating the potential to redirect biosynthesis through targeted genetic manipulation.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling studies have been fundamental in deciphering the biosynthetic pathway of clavam metabolites, including this compound. These experiments involve feeding the producing organism, Streptomyces clavuligerus, with precursors enriched with stable isotopes (e.g., ¹³C) and then tracking the incorporation of these labels into the final products.

The results of these studies have established that the backbone of clavam compounds is derived from the condensation of two primary metabolites: glyceraldehyde-3-phosphate (a C-3 precursor) and L-arginine (a C-5 precursor). mdpi.com Glycerol serves as a key substrate that feeds into the glycolytic pathway to provide the glyceraldehyde-3-phosphate. mdpi.com The early steps of the pathway, which are common to both clavulanic acid and the 5S clavams like this compound, involve the synthesis of the intermediate (3S, 5S)-clavaminic acid. mdpi.com From this crucial branch point, the pathway diverges, with one branch leading to clavulanic acid and the other to the 5S clavams. mdpi.com The elucidation of these precursor-product relationships through isotopic labeling has been essential for understanding the complex network of reactions that constitute clavam biosynthesis. mdpi.comnih.gov

Chemical Synthesis and Stereochemical Control of Clavam 2 Carboxylate

Total Synthesis Strategies and Methodologies.

Total synthesis approaches to clavam-2-carboxylate and related clavam structures typically involve the construction of the β-lactam ring, followed by the formation of the fused oxazolidine (B1195125) ring. Early total syntheses of (±)-clavam-2-carboxylic acid have been reported. jst.go.jpacs.org One approach involved starting from 4-hydroxymethylazetidin-2-one, which was converted to a key intermediate that then underwent cyclization to form the bicyclic system. rsc.org

Another stereorational synthesis of a clavam antibiotic, Ro 22-5417 (clavalanine), which is structurally related to this compound, has also been described. acs.org These total synthesis efforts often involve multi-step sequences requiring careful control of reaction conditions and the use of specific reagents to build the complex bicyclic structure.

Stereoselective Synthesis of this compound.

Achieving stereocontrol is paramount in the synthesis of this compound due to its defined (3R,5S) stereochemistry. Stereoselective synthesis strategies focus on introducing chiral centers with the correct absolute and relative configurations. Approaches have included asymmetric cyclizations and diastereoselective reactions. For instance, studies on the synthesis of 3-substituted-clavams have explored methods to achieve good to moderate stereoselectivity in the formation of the azetidinone ring, a key precursor to the clavam scaffold. scispace.com Novel and highly stereoselective approaches involving asymmetric N-acyliminium-mediated cyclization have also been reported in the context of synthesizing bicyclic lactam structures that can serve as scaffolds for clavam derivatives. researchgate.net

Chemoenzymatic Approaches to this compound Synthesis.

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymes. While much of the chemoenzymatic work in the clavam field focuses on the biosynthesis of clavulanic acid, which shares early biosynthetic steps with this compound, enzymes play a crucial role in the formation of the clavam nucleus. Clavaminic acid synthase (CAS), a key enzyme in the biosynthetic pathway, is a remarkable trifunctional enzyme involved in the formation of the clavam core from proclavaminic acid. researchgate.netacs.org

Feeding studies with S. clavuligerus have shown that 13C-labelled ornithine and proclavaminate are incorporated into both clavulanic acid and this compound, suggesting common enzymatic steps in their early biosynthesis. nih.govasm.org Clavaminic acid has been identified as a shared intermediate in the biosynthesis of clavulanic acid and the antipodal clavams, including this compound. acs.org While direct chemoenzymatic synthesis of this compound from simple precursors using isolated enzymes might be complex, enzymatic steps are integral to its natural production and provide insights for potential biomimetic synthetic routes.

Development of Novel Synthetic Methodologies for Clavam Scaffolds.

The ongoing demand for access to clavam structures for research and potential applications drives the development of novel synthetic methodologies. This includes exploring new reaction types, catalysts, and strategies to construct the clavam bicyclic system more efficiently and selectively. Research into novel methodologies for the synthesis of bioactive molecules, including β-lactams, often focuses on green chemistry principles, flow chemistry, unconventional reaction conditions, and advancements in catalysis and selective transformations. asiaresearchnews.commdpi.com

Specific to clavam scaffolds, this involves developing improved methods for β-lactam formation and the subsequent cyclization to form the oxazolidine ring. The complexity of the clavam structure necessitates innovative approaches to control regioselectivity and stereoselectivity, particularly at the bridgehead positions and the carbon bearing the carboxylate group. Studies exploring intramolecular cyclizations and reactions utilizing novel catalysts contribute to the expanding toolbox for clavam synthesis. researchgate.net

Structural Modifications and Derivatization of Clavam 2 Carboxylate

Synthesis of Clavam-2-carboxylate Analogues.

The synthesis of this compound analogues often involves modifying the core clavam structure or utilizing intermediates from its biosynthetic pathway. While this compound itself is a natural product, synthetic efforts can create derivatives not found in nature.

One approach to synthesizing clavam analogues involves the use of clavulanic acid as a starting material, followed by chemical reactions to modify its structure. For instance, the dehydrative decarboxylation of clavulanic acid can yield a conjugated diene, which can then undergo various reactions to produce novel analogues. psu.edu Reactions with nucleophiles, such as methanol (B129727) or thiophenol, can lead to the opening of the beta-lactam or oxazoline (B21484) rings, followed by subsequent transformations to build new clavam-like structures or related azetidinone derivatives. psu.edu

Another synthetic strategy involves the construction of the bicyclic clavam system from simpler precursors. Methods like 1,3-dipolar cycloaddition reactions have been explored for the stereoselective synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks, which share the core bicyclic system of clavams. acs.org These reactions often involve azomethine ylides generated from beta-lactam-based oxazolidinones or azetidine-2-carboxylic acid derivatives. acs.org

Biosynthetic studies also provide insights into potential synthetic routes and the enzymes involved in clavam formation. Genes specific for the biosynthesis of clavam metabolites antipodal to clavulanic acid have been identified, and understanding the enzymatic steps can inform biomimetic synthetic strategies. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (Enzymatic Interaction Focus).

SAR studies on clavam derivatives primarily focus on their interactions with bacterial enzymes, particularly beta-lactamases, due to the structural similarity to clinically used beta-lactamase inhibitors like clavulanic acid. Although this compound itself is not a potent beta-lactamase inhibitor, modifications to its structure can influence enzymatic interactions.

The clavam structure, with its fused beta-lactam and oxazolidine (B1195125) rings and a carboxylate group, presents key points for modification. The beta-lactam ring is crucial for interaction with the active site serine residue of serine beta-lactamases, leading to acylation of the enzyme. ucl.ac.beresearchgate.net The carboxylate group is also important for binding to the enzyme active site, often interacting with positively charged residues or metal ions in metallo-beta-lactamases. ucl.ac.be

SAR studies on clavam derivatives have shown that alterations to the substituents on the clavam core can significantly impact their inhibitory activity against different classes of beta-lactamases. For example, variations at the C-2 and C-3 positions of the clavam scaffold, as well as modifications to the carboxylate group, can influence the binding affinity and the stability of the acyl-enzyme complex. mdpi.com

While clavulanic acid acts as a suicide inhibitor by forming a stable acyl-enzyme intermediate, modifications to the clavam scaffold can lead to derivatives with different inactivation mechanisms or affinities for various beta-lactamase types. researchgate.net Understanding these relationships is crucial for designing novel inhibitors that can overcome emerging resistance mechanisms. mdpi.com

Design Principles for Novel Clavam Scaffolds from this compound.

Designing novel clavam scaffolds from this compound involves leveraging the inherent structural features of the clavam system while introducing modifications to enhance desired properties, such as improved enzymatic inhibition spectrum, increased stability, or altered pharmacokinetic profiles.

Key design principles include:

Modification of the C-2 Carboxylate: The carboxylate group is essential for activity and interactions with enzymes. Modifications such as esterification or conversion to other functional groups can alter charge distribution and lipophilicity, influencing cellular uptake and enzyme binding. google.com

Ring Expansion or Contraction: While maintaining the core principles, exploring analogues with modified ring sizes fused to the beta-lactam ring can lead to novel bicyclic systems with potentially different biological activities.

Incorporation of Heteroatoms: Replacing carbon atoms with heteroatoms (e.g., nitrogen, sulfur) within the clavam scaffold can introduce new chemical properties and interaction points.

Stereochemical Control: The stereochemistry of the clavam system is critical for its biological activity. nih.gov Design principles must incorporate strategies for controlling the relative and absolute stereochemistry of new analogues. acs.org

Rational drug design approaches, often guided by computational modeling and structural information of enzyme-inhibitor complexes, are employed to design novel clavam scaffolds with predicted improved interactions with target enzymes. mdpi.com The aim is to create molecules that can effectively inhibit a broader range of beta-lactamases, including those responsible for resistance to current antibiotics. mdpi.com

Regioselective and Stereoselective Functionalization Techniques.

Achieving regioselectivity and stereoselectivity is paramount in the functionalization of this compound and its derivatives due to the presence of multiple reactive centers and chiral centers within the bicyclic structure. nih.govchemspider.com

Techniques employed for regioselective functionalization include:

Protection Group Chemistry: Utilizing protecting groups allows for selective modification of specific functional groups (e.g., the carboxylate, hydroxyl groups if present in analogues) while leaving others untouched. google.com

Controlled Reaction Conditions: Careful control of reaction temperature, solvent, reagent stoichiometry, and reaction time can favor reactions at one position over others.

Enzymatic Transformations: Biocatalysis using enzymes can offer high levels of chemo-, regio-, and stereoselectivity under mild conditions. While the focus is on chemical synthesis here, understanding the enzymatic biosynthesis provides insights into selective transformations. researchgate.netresearchgate.net

Stereoselective functionalization techniques are crucial for controlling the configuration at the stereocenters of the clavam nucleus (C-3 and C-5 in the clavam numbering system) and any newly introduced chiral centers. nih.govchemspider.com These techniques include:

Asymmetric Synthesis: Employing chiral reagents, catalysts, or auxiliaries to induce asymmetry during bond formation. acs.org

Diastereoselective Reactions: Utilizing existing stereocenters within the molecule to control the stereochemistry of new ones. acs.orgbeilstein-journals.org

Stereoselective Transformations of Cyclic Systems: Reactions involving the beta-lactam and oxazolidine rings often exhibit inherent stereoselectivity based on the bicyclic structure. acs.orgrsc.org

Crystallization and Separation: Diastereomers and enantiomers can sometimes be separated by techniques such as fractional crystallization or chiral chromatography.

Specific examples of regioselective and stereoselective transformations in clavam chemistry include the controlled opening of the beta-lactam ring or oxazolidine ring, functionalization at the carbon adjacent to the carboxylate, and modifications to any exocyclic substituents with control over double bond geometry if present. psu.edursc.org The development of novel catalytic methods, such as photoredox catalysis or palladium-catalyzed reactions, is also contributing to achieving higher levels of selectivity in the functionalization of beta-lactam and clavam scaffolds. beilstein-journals.orgresearchgate.net

Mechanistic Investigations of Clavam 2 Carboxylate Interactions with Biological Systems

Interaction with Beta-Lactamases (Enzymatic Kinetics and Inhibition Mechanisms)

Clavam-2-carboxylate is structurally related to clavulanic acid, a potent inhibitor of β-lactamase enzymes. However, unlike clavulanic acid, this compound and other related 5S clavam compounds lack β-lactamase inhibitory activity. asm.orgasm.org This difference in activity is attributed to their stereochemistry. Clavulanic acid possesses a 3R,5R stereochemistry, which is crucial for its inhibitory function, whereas this compound has a 5S stereochemistry. asm.orgasm.orgfrontiersin.org

The mechanism of β-lactamase inhibition by compounds like clavulanic acid involves the inhibitor acting as a substrate for the enzyme. frontiersin.orgnih.gov The β-lactam ring of the inhibitor is attacked by a catalytic serine residue in the active site of the β-lactamase, forming a covalent acyl-enzyme intermediate. nih.govucl.ac.be In effective inhibitors, this intermediate is stable and does not readily undergo deacylation, thus inactivating the enzyme. frontiersin.org The carboxylate group of the inhibitor plays a critical role in binding to the active site. frontiersin.orgnih.gov While this compound possesses this carboxylate group, its different stereochemical arrangement likely prevents the optimal positioning within the active site necessary to form a stable, inhibitory complex.

Role as an Intermediate in Secondary Metabolite Biosynthesis (e.g., Clavulanic Acid)

This compound is a key intermediate in the biosynthesis of a family of compounds known as clavams in Streptomyces clavuligerus. asm.orgnih.gov This biosynthetic pathway is shared with that of the clinically important β-lactamase inhibitor, clavulanic acid, up to a certain point. asm.orgnih.gov The common precursor for both clavulanic acid and the 5S clavam metabolites, including this compound, is clavaminic acid. asm.orgnih.govgoogle.com

The biosynthesis begins with the condensation of L-arginine and a three-carbon glycolytic intermediate, likely D-glyceraldehyde-3-phosphate, to form N2-(2-carboxyethyl)-arginine. nih.govgoogle.comrsc.org This is followed by cyclization to create the β-lactam ring, and subsequent enzymatic modifications lead to the formation of clavaminic acid. nih.govrsc.org At this juncture, the pathway diverges. One branch leads to the production of clavulanic acid (with 3R,5R stereochemistry), while the other leads to the formation of various 5S clavam metabolites, such as this compound, 2-hydroxymethylclavam, and alanylclavam. asm.orgnih.govnih.gov Feeding studies using isotopically labeled compounds have confirmed that both ornithine and proclavaminate are incorporated into both clavulanic acid and this compound, supporting the existence of a common biosynthetic pathway. nih.gov

Enzymology of this compound Modifying Enzymes

Several enzymes are involved in the biosynthesis and modification of this compound and other clavam metabolites in Streptomyces clavuligerus. A key enzyme in the shared early pathway is clavaminate synthase (CAS), which exists as two isoenzymes, CAS1 and CAS2. nih.govacs.org These enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases that catalyze multiple oxidative steps, including hydroxylation, cyclization, and desaturation, to form clavaminic acid. rsc.orgacs.orgresearchgate.net Disruption of both cas1 and cas2 genes results in the loss of production of both clavulanic acid and all antipodal clavams, confirming their essential role in producing the common precursor, clavaminic acid. nih.gov

Genes specific to the biosynthesis of the 5S clavam metabolites, including this compound, are clustered together on the S. clavuligerus chromosome. nih.gov For instance, mutations in the cvm1 and cvm4/cvm5 genes, located near cas1, lead to the loss of production of this compound, 2-hydroxymethylclavam, and alanylclavam, without affecting clavulanic acid synthesis. nih.gov This indicates that the products of these genes are essential and specific for the late stages of 5S clavam biosynthesis, after the pathway diverges from that of clavulanic acid. The regulation of this pathway is complex, involving a two-component regulatory system that controls the expression of genes required for 5S clavam production. asm.orgnih.govresearchgate.net

Molecular Modeling and Computational Studies of this compound Interactions

Molecular modeling and computational studies provide valuable insights into the interactions of this compound and related compounds with biological macromolecules. Although specific modeling studies focusing solely on this compound are not extensively detailed in the provided context, the principles can be inferred from studies on related molecules like clavulanic acid and other β-lactamase inhibitors.

Computational studies on β-lactamase inhibitors reveal the importance of specific structural features for effective binding and inhibition. frontiersin.org The carboxylate group is crucial for anchoring the inhibitor within the active site through interactions with conserved polar residues. frontiersin.orgacs.org Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to study the geometry and energetics of these interactions. researchgate.netacs.org For clavulanic acid, the stereochemistry and the nature of the substituent at the C2 position are critical for its inhibitory mechanism. frontiersin.org It is likely that similar computational approaches applied to this compound would highlight how its 5S stereochemistry leads to a different binding mode within the β-lactamase active site, one that does not result in the formation of a stable, inactivated enzyme complex.

Advanced Analytical and Spectroscopic Characterization of Clavam 2 Carboxylate and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation and Detection.

High-Resolution Mass Spectrometry (HRMS) plays a significant role in the structural elucidation and detection of Clavam-2-carboxylate and its derivatives. LC-HRMS, which hyphenates liquid chromatography with high-resolution mass spectrometry, has been utilized for the analysis of clavam compounds in microbial extracts. wikipedia.orgcore.ac.uk This technique allows for the determination of accurate mass measurements, which are essential for confirming the elemental composition of known and putatively identifying novel clavam metabolites. HRMS has also been employed to confirm the identity of synthesized derivatives, such as a phosphonate (B1237965) derivative of UMP. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS techniques are valuable for analyzing mixtures containing this compound and clavulanic acid. ctdbase.orgmims.com These methods can confirm the structure of derivatives formed through techniques like imidazole (B134444) derivatization. ctdbase.orgmims.com Electrospray ionization mass spectrometry (ESI-MS) is a common ionization method used in conjunction with LC for analyzing clavam metabolites. mims.com Mass spectrometry, in general, is a fundamental tool in antibiotic research, including the study of clavams. wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment.

NMR spectroscopy is indispensable for determining the detailed structure and assessing the purity of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are used for structural determination. nih.gov For instance, ¹H NMR spectra have been used to characterize compounds like 2-hydroxymethylclavam. nih.gov ¹³C-NMR analyses can provide insights into the incorporation of precursors into clavam structures, such as valclavam (B1682813) and 2-hydroxyethyl clavam, demonstrating the intact nature of these biosynthetic processes. researchgate.net

Beyond basic structural confirmation, NMR spectroscopy is applied for conformational analysis. Variable-temperature ¹H NMR studies can reveal the conformational dynamics of related bicyclic molecules, indicating that structural distortions observed in the solid state may be maintained in solution. iiab.me NMR is also a key technique for assessing the purity of clavam compounds, as demonstrated by its use in evaluating the purity of potassium clavulanate cellulose. uni-freiburg.de When combined with techniques like Circular Dichroism (CD) spectroscopy, NMR can be used to determine the absolute configuration of complex mixtures of azetidinones, which are related to the clavam structure. uni.lu

Chromatographic Techniques for Purity Assessment and Isolation.

Chromatographic techniques are widely applied for the separation, purity assessment, and isolation of this compound and its derivatives from complex mixtures, such as fermentation broths. nih.govmims.comnih.govnih.govnih.govmitoproteome.orgchem960.commitoproteome.orgfishersci.iemetabolomicsworkbench.orgasm.orgresearchgate.netgithub.comidrblab.net

High-Performance Liquid Chromatography (HPLC) with Derivatization.

High-Performance Liquid Chromatography (HPLC) is a routinely used technique for analyzing clavam metabolites, including this compound, in culture supernatants. mims.comnih.govnih.govmitoproteome.orgchem960.comwikipedia.orgnih.gov Due to the polar nature of many clavams, they are not well retained on conventional reverse-phase HPLC columns. ctdbase.orgmims.comscribd.com To address this, derivatization techniques are frequently employed to improve their chromatographic behavior and detection. semanticscholar.orgctdbase.orgmims.commims.comnih.govchem960.comscribd.comnih.gov Derivatization with imidazole is a common strategy that creates a stable chromophore, facilitating detection, often by UV absorption at wavelengths around 311 nm. mims.comnih.gov This derivatization step is crucial for the chromatographic separation and improved detection of clavulanic acid and this compound by techniques like LC-MS/MS. nih.gov HPLC-UV and HPLC-DAD (Diode Array Detection) methods are also utilized for the quantification and analysis of these compounds. mims.comnih.gov

Column Chromatography for Isolation and Purification.

Column chromatography is a fundamental technique for the isolation and purification of clavam compounds. Various forms of column chromatography, including preparative column chromatography, have been used to purify clavam antibiotics. nih.gov A chromatography step is often involved in the initial purification of clavam derivatives. ualberta.ca For separating stereoisomers or closely related compounds, techniques like silica (B1680970) gel column chromatography can be employed to obtain pure components. idrblab.net Additionally, size exclusion chromatography is a valuable method for purifying proteins involved in the biosynthesis of β-lactam antibiotics, which can be a step in obtaining enzymes that interact with clavam substrates or products. nih.gov

X-ray Crystallography of this compound and its Enzyme Complexes.

Furthermore, X-ray crystallography is crucial for understanding the interaction of clavams with enzymes, particularly β-lactamases and the enzymes involved in clavam biosynthesis. Crystal structures of enzyme complexes, such as those of α-ketoglutarate-dependent non-heme iron enzymes like clavaminate synthase, provide insights into the enzyme active site, substrate binding, and the catalytic mechanism. nih.govasm.orggithub.comresearchgate.net These structures can reveal the coordination environment of metal centers and how co-substrates bind. asm.org X-ray crystallography can also demonstrate the nonplanar nature of bicyclic molecules like clavams in the solid state. iiab.me

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation.

Circular Dichroism (CD) spectroscopy is a valuable technique for determining and confirming the absolute configuration and stereochemistry of chiral molecules like clavams. nih.govnih.gov CD spectra measure the differential absorption of left and right circularly polarized light by a substance, which is dependent on its three-dimensional structure and the presence of chromophores in a chiral environment.

For clavams, the β-lactam moiety acts as a chromophore, and its helicity is influenced by the absolute configuration at key stereocenters, such as the C-5 position. uni.lu Clavam derivatives with a 2S,5S absolute stereochemistry, which is opposite to that of clavulanic acid (2R,5R), show a characteristic negative Cotton effect in the CD spectrum in the region of 230-240 nm, in contrast to the positive inflection observed for clavulanic acid in the same region. ualberta.cawikipedia.org CD spectroscopy, often used in conjunction with Magnetic Circular Dichroism (MCD), is also employed to study the electronic and geometric structure of metal centers in enzymes involved in clavam biosynthesis and their interactions with substrates and co-substrates. metabolomicsworkbench.orgasm.org

Future Perspectives and Research Challenges in Clavam 2 Carboxylate Chemistry

Untapped Biosynthetic Potential and Directed Evolution Approaches

The biosynthetic pathway of clavam-2-carboxylate is a branch of the more extensively studied clavulanic acid pathway in Streptomyces clavuligerus. encyclopedia.pubresearchgate.net While clavulanic acid possesses potent β-lactamase inhibitory activity, other clavam metabolites, including this compound, exhibit different biological activities, such as antifungal properties. nih.govmdpi.com These related compounds, often referred to as 5S clavams, share early biosynthetic steps with clavulanic acid up to the intermediate clavaminic acid. nih.gov The divergence of the pathway at this point presents an opportunity to harness the untapped biosynthetic potential for producing a variety of clavam structures. encyclopedia.pubmdpi.com

A significant challenge and opportunity lie in elucidating the specific genes and enzymes that channel intermediates toward the production of this compound and other 5S clavams. researchgate.netnih.govasm.org For instance, disruption of certain genes has been shown to abolish the production of this compound while leaving clavulanic acid synthesis intact, indicating a dedicated set of biosynthetic machinery for these "antipodal" clavams. nih.govasm.org Understanding the regulatory mechanisms, such as the atypical two-component system involving Snk, Res1, and Res2, that control the flux through these divergent branches is crucial. nih.govresearchgate.net Manipulating these regulatory and biosynthetic genes could redirect metabolic resources from clavulanic acid production towards maximizing the yield of this compound or other desired 5S clavams. nih.govresearchgate.net

Directed evolution offers a powerful tool to enhance the production of these non-clavulanic acid clavams. This approach can be used to engineer key enzymes in the pathway for improved catalytic efficiency, substrate specificity, or stability. For example, clavaminate synthase, a key trifunctional enzyme, could be a target for directed evolution to favor the production of precursors leading to 5S clavams. dokumen.pub Furthermore, this technique could be applied to regulatory proteins to alter their control over the biosynthetic gene clusters, thereby re-routing metabolic flux. The "one strain, many compounds" (OSMAC) approach, which involves systematically altering fermentation conditions, has also shown promise in activating silent biosynthetic gene clusters and could be employed to discover novel clavam structures or enhance the production of known ones like this compound. mdpi.com

Exploration of Novel Enzymatic Targets for this compound Analogues

While clavulanic acid is a well-established inhibitor of serine β-lactamases, the biological targets of this compound and its 5S clavam relatives are not as well understood. frontiersin.orgfrontiersin.org Some of these compounds exhibit antifungal or antibacterial properties, suggesting they interact with different enzymatic targets than clavulanic acid. nih.govmdpi.com A major future research direction is the identification and characterization of these novel targets. This exploration could unveil new mechanisms of antimicrobial action and provide new avenues for drug development.

The structural similarity of this compound to the penicillin nucleus suggests that its analogs could target enzymes involved in cell wall biosynthesis, such as penicillin-binding proteins (PBPs). frontiersin.orgresearchgate.net However, the altered stereochemistry and the oxygen atom in the bicyclic core could lead to selectivity for different PBPs or other enzymes entirely. mdpi.commdpi.com The search for novel targets will likely involve a combination of affinity-based protein profiling, genetic screening for resistant mutants, and in vitro enzymatic assays.

Once novel targets are identified, medicinal chemistry efforts can be directed at designing this compound analogs with improved potency and selectivity. The development of efficient synthetic routes, as discussed in the previous section, will be essential for generating these analogs. The goal is to create new classes of enzyme inhibitors that can overcome existing resistance mechanisms. For instance, there is a pressing need for inhibitors of metallo-β-lactamases and other carbapenemases, against which current inhibitors are often ineffective. nih.govsci-hub.semdpi.com While this compound itself may not be active against these enzymes, its unique scaffold could serve as a starting point for the design of new inhibitors.

Integration of Multi-Omics and Computational Biology in Clavam Research

The complexity of clavam biosynthesis and its regulation necessitates a systems-level approach for a comprehensive understanding. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the intricate molecular networks governing the production of this compound and its relatives in Streptomyces clavuligerus. nih.govmdpi.commdpi.com

Genomic and transcriptomic analyses have already been instrumental in identifying the gene clusters responsible for clavam biosynthesis and in revealing the regulatory elements that control their expression. nih.govmdpi.comresearchgate.net Proteomic studies can provide insights into the abundance and post-translational modifications of the biosynthetic enzymes and regulatory proteins under different conditions. Metabolomic analysis, which allows for the comprehensive profiling of small molecules, is crucial for identifying and quantifying this compound and other related metabolites, as well as for tracking metabolic flux through the pathway. mdpi.commdpi.com

The true power of this approach lies in the integration of these different data types. frontiersin.org For example, correlating transcript levels with protein abundance and metabolite concentrations can help to identify key control points and bottlenecks in the biosynthetic pathway. mdpi.comresearchgate.net This information is invaluable for designing metabolic engineering strategies to enhance the production of desired compounds.

Computational biology plays a vital role in both analyzing multi-omics data and in guiding experimental work. Genome-scale metabolic models of S. clavuligerus can be used to simulate the effects of genetic modifications and to predict strategies for optimizing production. mdpi.com Molecular modeling and docking studies can help to elucidate the structure and function of key enzymes in the pathway and to predict the binding of clavam analogs to their enzymatic targets. mdpi.com This computational-experimental feedback loop will accelerate the pace of discovery in clavam research, from uncovering novel biosynthetic potential to designing new therapeutic agents.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Clavam-2-carboxylate in clavulanate potassium formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. The USP protocol specifies using a phosphate buffer (pH 4.0) mobile phase, a C18 column, and system suitability criteria (e.g., tailing factor ≤1.5, column efficiency ≥4000 plates). Quantification requires a standard curve from USP-certified reference material .

- Data Analysis : Calculate % impurity using peak area ratios (sample vs. standard), accounting for unit conversion factors. Ensure relative standard deviation (RSD) ≤5% for reproducibility .

Q. How can researchers differentiate this compound from structurally similar β-lactam impurities?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for structural elucidation. Compare fragmentation patterns with reference standards. Chromatographic retention times (e.g., relative retention of 0.7 vs. clavulanic acid at 1.0) and UV spectra (λmax differences) provide additional specificity .

Q. What are the regulatory thresholds for this compound in pharmaceutical formulations?

- Methodological Answer : Per USP guidelines, this compound must not exceed 0.01% in clavulanate potassium. Compliance requires rigorous validation of detection limits (LOQ ≤0.005%) and stability studies under forced degradation conditions .

Advanced Research Questions

Q. What experimental strategies mitigate this compound interference in cephamycin C biosynthesis studies?

- Methodological Answer : Genetic engineering of Streptomyces clavuligerus strains to suppress clavam gene clusters (e.g., cas2, pah2) reduces byproduct formation. Use CRISPR-Cas9 to knockout redundant pathways while monitoring cephamycin yield via LC-MS .

- Data Contradictions : Some strains show reduced cephamycin production post-knockout, suggesting metabolic flux trade-offs. Address this via fed-batch fermentation optimization .

Q. How do researchers assess the toxicological impact of this compound in preclinical models?

- Methodological Answer : Conduct dose-response studies in murine models, measuring hepatotoxicity markers (ALT, AST) and renal function (BUN, creatinine). Pair with histopathology to correlate biochemical data with tissue damage. Use carboxamide analogs as negative controls to isolate carboxylate-specific effects .

- Statistical Analysis : Apply ANOVA to compare toxicity across dose groups, followed by post-hoc Tukey tests. Include survival curves with Kaplan-Meier analysis .

Q. What chromatographic challenges arise when analyzing this compound in complex biological matrices?

- Methodological Answer : Matrix effects (e.g., plasma proteins) require sample pretreatment: protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (SPE) using mixed-mode cartridges. Validate recovery rates (≥85%) and matrix effect (<15% ion suppression) via spike-and-recovery experiments .

Q. How can isotopic labeling resolve biosynthetic pathways of this compound?

- Methodological Answer : Feed Streptomyces cultures with -labeled glycerol or acetate. Track isotopic enrichment via NMR and high-resolution MS. Compare labeling patterns in clavams vs. cephamycin C to identify shared precursors .

Experimental Design Considerations

- Data Presentation : Use tables to summarize HPLC parameters (column type, mobile phase, retention times) and toxicity metrics (LD50, NOAEL). Figures should highlight chromatograms, dose-response curves, and metabolic pathways .

- Contradiction Management : If HPLC results conflict with LC-MS data (e.g., co-eluting peaks), re-validate with orthogonal methods like ion-exchange chromatography or 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.